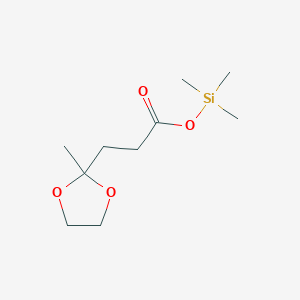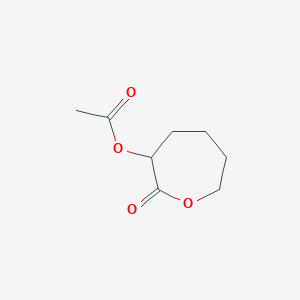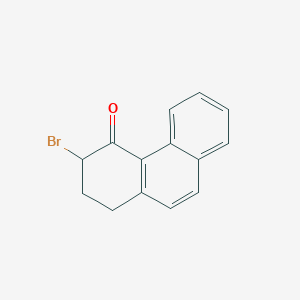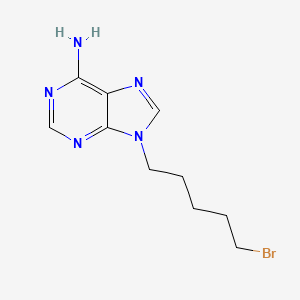
4-(Cyclohexylamino)-2-methylbut-2-ene-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Cyclohexylamino)-2-methylbut-2-ene-1-sulfonic acid is an organic compound with the molecular formula C10H21NO3S. It is a homolog of CHES and CAPS, with a higher pKa and similar utility in biological systems . This compound is known for its buffering capabilities and is used in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexylamino)-2-methylbut-2-ene-1-sulfonic acid typically involves the reaction of cyclohexylamine with a suitable sulfonic acid derivative. One common method includes the use of 4-chlorobut-2-ene-1-sulfonic acid as a starting material, which reacts with cyclohexylamine under controlled conditions to form the desired product. The reaction is usually carried out in an aqueous medium at a temperature range of 50-70°C, with a reaction time of 4-6 hours .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of palladium-catalyzed hydrogenation can be employed to achieve high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Cyclohexylamino)-2-methylbut-2-ene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonic acid group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted sulfonic acid derivatives.
Applications De Recherche Scientifique
4-(Cyclohexylamino)-2-methylbut-2-ene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a buffering agent in various chemical reactions.
Biology: Employed in biological assays and experiments due to its buffering capacity.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the manufacturing of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 4-(Cyclohexylamino)-2-methylbut-2-ene-1-sulfonic acid involves its ability to act as a buffer, maintaining the pH of solutions within a specific range. This is achieved through the compound’s ability to donate or accept protons, thereby stabilizing the pH. The molecular targets and pathways involved include interactions with various enzymes and proteins that are sensitive to pH changes .
Comparaison Avec Des Composés Similaires
Similar Compounds
CHES (N-cyclohexyl-2-aminoethanesulfonic acid): Similar buffering capabilities but with a different pKa.
CAPS (N-cyclohexyl-3-aminopropanesulfonic acid): Another homolog with similar applications.
MES (2-(N-morpholino)ethanesulfonic acid): Used in similar biological applications but with a different structure.
Uniqueness
4-(Cyclohexylamino)-2-methylbut-2-ene-1-sulfonic acid is unique due to its higher pKa compared to CHES and CAPS, making it suitable for applications requiring a higher pH range. Its structure also allows for specific interactions in biological systems that may not be possible with other similar compounds .
Propriétés
Numéro CAS |
80379-75-5 |
|---|---|
Formule moléculaire |
C11H21NO3S |
Poids moléculaire |
247.36 g/mol |
Nom IUPAC |
4-(cyclohexylamino)-2-methylbut-2-ene-1-sulfonic acid |
InChI |
InChI=1S/C11H21NO3S/c1-10(9-16(13,14)15)7-8-12-11-5-3-2-4-6-11/h7,11-12H,2-6,8-9H2,1H3,(H,13,14,15) |
Clé InChI |
MQUIONQFCCFTPG-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCNC1CCCCC1)CS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


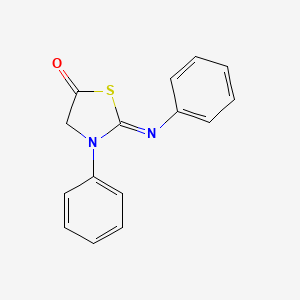
![7-Hexylidenebicyclo[4.1.0]heptane](/img/structure/B14408850.png)
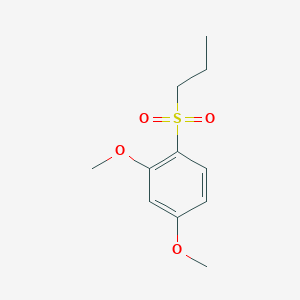
![6-Acetyl-4,9-dimethoxy-7-methyl-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14408870.png)
![5'-Deoxy-5'-[di(prop-2-en-1-yl)amino]adenosine](/img/structure/B14408874.png)
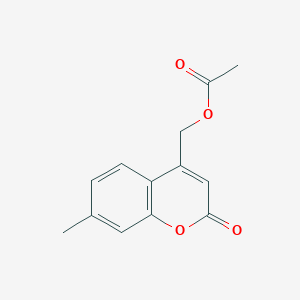
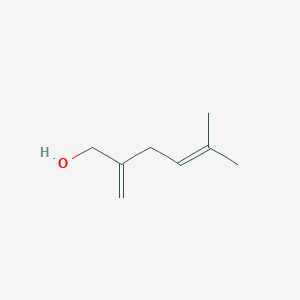
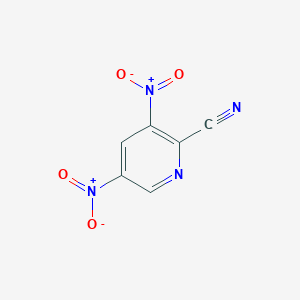
![(E)-1-[4-(Heptyloxy)phenyl]-N-[4-(hexyloxy)phenyl]methanimine](/img/structure/B14408893.png)
